2-[1-(Aminomethyl)-3-methylcyclopentyl]butan-2-ol 2-[1-(Aminomethyl)-3-methylcyclopentyl]butan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17699760
InChI: InChI=1S/C11H23NO/c1-4-10(3,13)11(8-12)6-5-9(2)7-11/h9,13H,4-8,12H2,1-3H3
SMILES:
Molecular Formula: C11H23NO
Molecular Weight: 185.31 g/mol

2-[1-(Aminomethyl)-3-methylcyclopentyl]butan-2-ol

CAS No.:

Cat. No.: VC17699760

Molecular Formula: C11H23NO

Molecular Weight: 185.31 g/mol

* For research use only. Not for human or veterinary use.

2-[1-(Aminomethyl)-3-methylcyclopentyl]butan-2-ol -

Specification

Molecular Formula C11H23NO
Molecular Weight 185.31 g/mol
IUPAC Name 2-[1-(aminomethyl)-3-methylcyclopentyl]butan-2-ol
Standard InChI InChI=1S/C11H23NO/c1-4-10(3,13)11(8-12)6-5-9(2)7-11/h9,13H,4-8,12H2,1-3H3
Standard InChI Key GZCNOZCRGSJYKD-UHFFFAOYSA-N
Canonical SMILES CCC(C)(C1(CCC(C1)C)CN)O

Introduction

PropertyValueSource
Molecular FormulaC₁₁H₂₃NO
Molecular Weight185.31 g/mol
IUPAC Name2-[1-(aminomethyl)-3-methylcyclopentyl]butan-2-ol
SMILES NotationCCC(C)(C1(CCC(C1)C)CN)O
InChIKeyGZCNOZCRGSJYKD-UHFFFAOYSA-N

Synthesis Methods

The synthesis of 2-[1-(Aminomethyl)-3-methylcyclopentyl]butan-2-ol involves multi-step organic reactions. According to VulcanChem, the process typically begins with a protected amine precursor reacting with a suitable alcohol under acidic conditions. Key steps include:

  • Amine Protection: The aminomethyl group is protected (e.g., using Boc groups) to prevent unwanted side reactions.

  • Cyclopentane Functionalization: The cyclopentane ring is modified via alkylation or substitution to introduce methyl and aminomethyl groups.

  • Alcohol Coupling: The tertiary alcohol is introduced through nucleophilic substitution or Grignard reactions.

  • Deprotection: The protecting group is removed under controlled conditions to yield the final product.

Critical parameters such as temperature (often 25–100°C), solvent polarity, and reaction time (12–48 hours) significantly impact yield and purity.

Physicochemical Properties

The compound’s properties are shaped by its hybrid amine-alcohol structure and steric effects from the cyclopentyl ring:

  • Solubility: Moderate solubility in polar solvents (e.g., ethanol, DMSO) due to hydrogen-bonding capacity from -OH and -NH₂ groups.

  • Boiling Point: Estimated >200°C, inferred from analogous amino alcohols.

  • LogP: Predicted value of ~1.2 (indicating moderate lipophilicity).

Steric Hindrance: The cyclopentane moiety restricts access to reactive sites, slowing electrophilic attacks.

Chemical Reactivity

The compound participates in reactions typical of alcohols and amines:

  • Oxidation: The tertiary alcohol resists oxidation, but strong agents (e.g., KMnO₄) may cleave the molecule.

  • Substitution: The aminomethyl group undergoes alkylation or acylation under basic conditions.

  • Complexation: The amine can coordinate metal ions, relevant in catalysis.

Table 2: Representative Reactions

Reaction TypeReagents/ConditionsProduct
AlkylationCH₃I, K₂CO₃, DMFN-methylated derivative
AcylationAcCl, Et₃N, CH₂Cl₂Acetamide analog
OxidationKMnO₄, H₂O, ΔKetone or carboxylic acid

Biological Significance

Preliminary studies indicate interactions with biological targets:

  • Enzyme Inhibition: Competes with substrates for binding sites in hydrolases.

  • Cellular Uptake: LogP value suggests moderate membrane permeability.

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